![molecular formula C14H29N3O2 B11799699 [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
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Overview
Description
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring, an aminoethyl group, and a tert-butyl ester moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminoethyl group. The final step involves the esterification of the compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
The biological activity of this compound is influenced by its structural components, which suggest potential interactions with various biological targets. Research indicates that compounds with similar structures exhibit diverse pharmacological effects, including:
Neuroprotective Effects
Studies have shown that derivatives of this compound may protect neuronal cells from oxidative stress and inflammation. For example, in vitro studies demonstrated a reduction in inflammatory markers in astrocytes exposed to neurotoxic agents.
Antimicrobial Activity
Research into structurally similar compounds suggests that they may possess antimicrobial properties. Preliminary data indicate effectiveness against certain bacterial strains, making them candidates for further investigation in infectious disease treatment.
Enzyme Inhibition
Compounds related to [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester have been studied for their ability to inhibit enzymes involved in metabolic pathways, such as acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related compound on astrocytes under oxidative stress induced by amyloid beta. The results indicated a significant reduction in cell death and inflammatory markers, suggesting a potential role for this class of compounds in neuroprotection.
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of pyrrolidine derivatives. The findings indicated that certain derivatives exhibited notable antibacterial activity against various pathogens, highlighting their therapeutic potential.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares a similar aminoethyl group but differs in its overall structure and functional groups.
Methylammonium lead halide: Although structurally different, this compound also has applications in various scientific fields.
Uniqueness: What sets [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester apart is its combination of a pyrrolidine ring, an aminoethyl group, and a tert-butyl ester moiety. This unique structure imparts specific chemical properties that make it versatile for a wide range of applications in chemistry, biology, medicine, and industry.
Biological Activity
The compound [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic molecule notable for its structural features, including a pyrrolidine ring, an ethyl carbamic acid moiety, and a tert-butyl ester group. These characteristics suggest potential interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is C12H25N3O2, with a molecular weight of approximately 229.35 g/mol. The presence of the amino group enhances its solubility and stability, which is critical for its biological activity.
The biological activity of the compound is believed to be mediated through several mechanisms:
- Hydrolysis Reactions : The ester bond can be cleaved in aqueous environments, leading to the formation of the corresponding carbamic acid and alcohol, which may exhibit distinct biological properties.
- Nucleophilic Substitution : The amino group can interact with electrophilic centers in biological molecules, influencing various biochemical pathways.
Biological Activity
Preliminary studies indicate that this compound may exhibit neuroprotective properties , potentially by modulating neurotransmitter systems or inhibiting enzymes involved in neurodegenerative processes. Its ability to cross biological membranes enhances its bioavailability, making it a candidate for drug development.
Comparative Biological Activity
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Pyrrolidine ring, carbamate group | Potential neuroprotective effects |
2-Methylpyrrolidine | Methyl substitution on pyrrolidine | Neuroactive properties |
Ethyl carbamate | Simple carbamate structure | Potentially toxic; used as a solvent |
1-Amino-pyrrolidine | Amino group on pyrrolidine | Antioxidant activity |
Case Studies and Research Findings
Research has explored various aspects of this compound's biological activity. Notably:
- Neuroprotective Studies : A study indicated that derivatives of this compound could inhibit specific enzymes linked to neurodegenerative diseases, suggesting a protective effect on neuronal cells.
- Binding Affinity Studies : Interaction studies using techniques such as surface plasmon resonance have shown that the compound exhibits significant binding affinity to certain receptors involved in neurotransmission, highlighting its potential as a therapeutic agent.
- Synthesis and Evaluation : Various synthetic routes have been developed for producing this compound, often involving key intermediates that enhance its pharmacological profile. For example, coupling reactions involving protected amino acids have been successfully employed to synthesize derivatives with improved biological activities.
Properties
Molecular Formula |
C14H29N3O2 |
---|---|
Molecular Weight |
271.40 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate |
InChI |
InChI=1S/C14H29N3O2/c1-5-16(13(18)19-14(2,3)4)11-12-7-6-9-17(12)10-8-15/h12H,5-11,15H2,1-4H3 |
InChI Key |
HROXEUBMOMASTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCN1CCN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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